3,3'-Dichlorobenzidine sulfate
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Overview
Description
3,3’-Dichlorobenzidine sulfate is an organic compound with the formula (C₆H₃Cl(NH₂))₂·H₂SO₄. It is a pale yellow crystalline solid that is barely soluble in water. This compound is primarily used in the production of diarylide yellow pigments, which are utilized in printing inks . its use has been largely discontinued due to concerns about its carcinogenicity .
Preparation Methods
3,3’-Dichlorobenzidine sulfate is synthesized from 2-nitrochlorobenzene through a two-step process. The first step involves the reduction of 2-nitrochlorobenzene with zinc dust and sodium hydroxide to produce 2,2’-dichlorohydrazobenzene . This intermediate then undergoes a benzidine rearrangement in the presence of hydrochloric or sulfuric acid to yield 3,3’-dichlorobenzidine . The sulfate salt is formed by treating 3,3’-dichlorobenzidine with sulfuric acid .
Chemical Reactions Analysis
3,3’-Dichlorobenzidine sulfate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form tetrachloro derivatives.
Reduction: The initial reduction step in its synthesis involves the reduction of 2-nitrochlorobenzene.
Common reagents used in these reactions include zinc dust, sodium hydroxide, hydrochloric acid, and sulfuric acid . Major products formed from these reactions include various yellow pigments such as Pigment Yellow 12, Pigment Yellow 13, Pigment Yellow 14, Pigment Yellow 17, and Pigment Yellow 83 .
Scientific Research Applications
3,3’-Dichlorobenzidine sulfate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of diarylide pigments.
Environmental Science: It is studied for its environmental impact due to its carcinogenic nature.
Analytical Chemistry: It is used as an analytical standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the detection of similar compounds.
Mechanism of Action
The mechanism by which 3,3’-Dichlorobenzidine sulfate exerts its effects is primarily through its structural similarity to benzidine, a known human bladder carcinogen . It is believed to cause cancer by forming DNA adducts, leading to mutations and tumor formation . The compound’s molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
3,3’-Dichlorobenzidine sulfate is similar to other benzidine derivatives such as:
Benzidine: A known human bladder carcinogen with similar chemical structure and carcinogenic properties.
3,3’-Dichlorobenzidine dihydrochloride: Another salt form of 3,3’-dichlorobenzidine with similar toxicological properties.
3,3’-Dichlorobenzidine dihydrogen bis(sulfate): Another sulfate salt with similar chemical properties.
The uniqueness of 3,3’-Dichlorobenzidine sulfate lies in its specific use in the production of diarylide yellow pigments and its distinct carcinogenic profile .
Properties
CAS No. |
64969-34-2 |
---|---|
Molecular Formula |
C12H14Cl2N2O8S2 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
4-(4-amino-3-chlorophenyl)-2-chloroaniline;sulfuric acid |
InChI |
InChI=1S/C12H10Cl2N2.2H2O4S/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;2*1-5(2,3)4/h1-6H,15-16H2;2*(H2,1,2,3,4) |
InChI Key |
PMZNABNRKYMIKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.OS(=O)(=O)O.OS(=O)(=O)O |
physical_description |
3,3'-dichlorobenzidine sulfate appears as a white crystalline powder. Toxic by ingestion and skin absorption. |
Origin of Product |
United States |
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